molecular formula C10H19NO2 B1625674 Ethyl 1-ethylpiperidine-3-carboxylate CAS No. 57487-93-1

Ethyl 1-ethylpiperidine-3-carboxylate

Cat. No.: B1625674
CAS No.: 57487-93-1
M. Wt: 185.26 g/mol
InChI Key: OEYYMGKUKZHLBG-UHFFFAOYSA-N
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Description

Ethyl 1-ethylpiperidine-3-carboxylate is a chemical compound belonging to the piperidine family Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-ethylpiperidine-3-carboxylate can be synthesized through various methods. One common approach involves the reaction of piperidine with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows:

  • Piperidine is reacted with ethyl chloroformate in the presence of a base such as sodium hydroxide.
  • The reaction mixture is stirred at room temperature for several hours.
  • The product is then extracted and purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethylpiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-ethylpiperidine-3-carboxylate has diverse applications in scientific research:

Comparison with Similar Compounds

Ethyl 1-ethylpiperidine-3-carboxylate can be compared with other piperidine derivatives:

    Piperidine: The parent compound, simpler in structure and widely used in organic synthesis.

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and applications.

    1-Benzylpiperidine:

Properties

IUPAC Name

ethyl 1-ethylpiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-3-11-7-5-6-9(8-11)10(12)13-4-2/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYYMGKUKZHLBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC(C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30552229
Record name Ethyl 1-ethylpiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57487-93-1
Record name Ethyl 1-ethylpiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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